chemical properties of 3,4-diacetoxy-1-butene
chemical properties of 3,4-diacetoxy-1-butene
An In-depth Technical Guide to the Chemical Properties of 3,4-Diacetoxy-1-butene
Introduction
3,4-Diacetoxy-1-butene (3,4-DAB), a diacetoxybutene derivative, is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and reactivity. The information is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3,4-diacetoxy-1-butene are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₈H₁₂O₄[2] |
| Molecular Weight | 172.18 g/mol [2] |
| CAS Number | 18085-02-4 |
| Appearance | Colorless oil[3] |
| Boiling Point | 95-96 °C at 10 mmHg[3] |
| Density | 1.059 g/mL at 25 °C[3] |
| Refractive Index (n20/D) | 1.43[3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[3] Water solubility is 26.2 g/L at 25°C.[3] |
| LogP | 1.53 at 22°C[3] |
| Storage Temperature | -20°C under an inert atmosphere[3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3,4-diacetoxy-1-butene.
¹H NMR Spectroscopy
The proton NMR spectrum of 3,4-diacetoxy-1-butene will exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are detailed below.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetate) | ~2.0-2.1 | Singlet | 6H |
| CH₂ (allylic) | ~4.1-4.3 | Multiplet | 2H |
| CH (vinylic) | ~5.2-5.4 | Multiplet | 2H |
| CH (vinylic) | ~5.8-6.0 | Multiplet | 1H |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for 3,4-diacetoxy-1-butene are listed below.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1740 | Strong, sharp absorption |
| C=C (alkene) | ~1645 | Medium absorption[4] |
| C-O (ester) | ~1230 | Strong absorption |
| =C-H (vinylic) | ~3090 | Medium absorption |
| C-H (aliphatic) | ~2960 | Medium absorption |
Mass Spectrometry
Mass spectrometry of 3,4-diacetoxy-1-butene would show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Description |
| 172 | [C₈H₁₂O₄]⁺ | Molecular ion peak |
| 113 | [M - OCCH₃]⁺ | Loss of an acetyl group |
| 71 | [M - OCCH₃ - CH₂=CHCHO]⁺ | Further fragmentation |
| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |
Synthesis and Reactivity
Synthesis
3,4-Diacetoxy-1-butene is primarily synthesized through the oxidative acetoxylation of 1,3-butadiene. This reaction is typically catalyzed by palladium-based intermetallic compounds in the presence of acetic acid and oxygen.[5] The process yields a mixture of diacetoxybutene isomers, including 1,4-diacetoxy-2-butene and 3,4-diacetoxy-1-butene.[5]
Another reported method involves the acetylation of 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride.[6] These precursors are obtained from the acetoxylation of 1,3-butadiene and acetic acid in the presence of molecular oxygen and a palladium-based catalyst.[6]
Reactivity
3,4-Diacetoxy-1-butene serves as a versatile intermediate in organic synthesis. The vinyl and diacetoxy functionalities allow for a range of chemical transformations. It can undergo hydrolysis to form 3,4-dihydroxy-1-butene.[7] The double bond can participate in addition reactions, and the acetate groups can be substituted or eliminated.
Experimental Protocols
Synthesis of 3,4-diacetoxy-1-butene via Acetoxylation of 1,3-Butadiene
This protocol is based on a described industrial synthesis.[5]
Materials:
-
1,3-Butadiene
-
Acetic Acid
-
Nitrogen gas containing 5 mol % oxygen
-
Palladium-based catalyst (as described in the referenced patent)
Procedure:
-
A reactor jacketed for temperature control is heated to 87°C.[5]
-
Butadiene is fed into the reactor at a rate of 1.7 kg/h .[5]
-
Acetic acid is fed at a rate of 19.1 kg/h .[5]
-
Nitrogen gas containing 5 mol % oxygen is fed at 40 Nm³/h.[5]
-
The reaction is carried out under the specified conditions to yield a mixture of products.
-
The resulting product mixture contains approximately 13.10% of 1,4-diacetoxybutene and 1.15% of 3,4-diacetoxybutene, which can then be separated and purified.[5]
Visualizations
The following diagrams illustrate the synthesis workflow and the relationship between the structure and spectroscopic features of 3,4-diacetoxy-1-butene.
Caption: Synthesis of 3,4-diacetoxy-1-butene from 1,3-butadiene.
Caption: Relationship between structure and spectroscopic data.
Safety Information
3,4-Diacetoxy-1-butene is classified as harmful if swallowed.[2] It is a combustible liquid and appropriate personal protective equipment, including gloves and eye protection, should be worn when handling.[8] For detailed safety information, consult the material safety data sheet (MSDS).
References
- 1. 3,4-Diacetoxy-1-butene (18085-02-4) at Nordmann - nordmann.global [nordmann.global]
- 2. 3,4-Diacetoxy-1-butene | C8H12O4 | CID 2735001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 18085-02-4 CAS MSDS (3,4-DIACETOXY-1-BUTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. infrared spectrum of but-1-ene C4H8 CH3CH2CH=CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-butene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. prepchem.com [prepchem.com]
- 6. JP2005200323A - Method for producing 3,4-diacetoxy-1-butene and derivatives using the same - Google Patents [patents.google.com]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. 3,4-Diacetoxy-1-butene 98 18085-02-4 [sigmaaldrich.com]
